Tri(biphenyl-4-yl)amine
Overview
Description
Tri(biphenyl-4-yl)amine, also known as TPBA, is an organic compound and an amine derivative of biphenyl. It is a white solid that is soluble in organic solvents, such as chloroform and ethanol. TPBA is of interest to researchers due to its wide range of scientific applications, including its use as a reagent in organic synthesis and its ability to act as a catalyst in various reactions. In addition, TPBA has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
OLED Technology and Material Design
Tri(biphenyl-4-yl)amine and its derivatives are primarily used in the field of organic light-emitting diodes (OLEDs). The material is involved in crafting star-shaped bipolar host molecules like TIBN derivatives, which blend hole-transporting triphenylamine and electron-transporting benzimidazole moieties. These molecules are pivotal in fabricating phosphorescent OLEDs, significantly enhancing performance when implemented through spin-coating techniques. The energy levels of these molecules can be tailored, offering a strategic approach to optimize OLED functionality (Ge et al., 2008). Similarly, TBBI and Me-TBBI, solution-processible bipolar molecules, are utilized for highly efficient single-layer OLEDs, featuring excellent thermal stability and significant performance improvements (Ge et al., 2008).
Photoinitiators for Polymerization
Another application of Tri(biphenyl-4-yl)amine derivatives is in the realm of polymerization. Certain star-shaped derivatives act as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These systems exhibit superior polymerization efficiencies and are instrumental in overcoming oxygen inhibition, marking a significant advancement in LED-induced polymerization techniques (Zhang et al., 2015).
Electroluminescent Devices
In electroluminescent devices, the blend of Tri(biphenyl-4-yl)amine derivatives with other materials forms an exciplex, showcasing emissions crucial for the device's functionality. The utilization of these exciplexes as emitting layers in devices leads to high efficiencies and performance, attributed to processes like thermally activated delayed fluorescence (TADF) (Zhang et al., 2015).
Material Synthesis for Optoelectronic Devices
The compound also plays a role in the synthesis of materials for optoelectronic devices. For instance, N,N-bis (4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine is synthesized for this purpose, demonstrating the versatile nature of Tri(biphenyl-4-yl)amine in material science and its significance in advancing optoelectronic technologies (Chmovzh & Rakitin, 2021).
properties
IUPAC Name |
4-phenyl-N,N-bis(4-phenylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORPOZIIMCFMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593741 | |
Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(biphenyl-4-yl)amine | |
CAS RN |
6543-20-0 | |
Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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